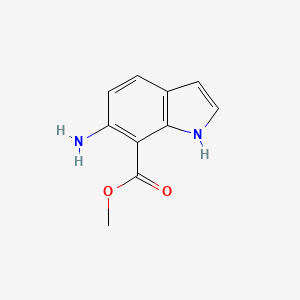

methyl 6-amino-1H-indole-7-carboxylate

Description

Methyl 6-amino-1H-indole-7-carboxylate is an indole derivative featuring an amino group (-NH₂) at position 6 and a methyl ester (-COOCH₃) at position 7 of the indole ring. Indole derivatives are critical in medicinal chemistry and materials science due to their structural versatility and biological activity. This compound serves as a precursor for synthesizing heterocyclic molecules, particularly in drug discovery pipelines.

Properties

IUPAC Name |

methyl 6-amino-1H-indole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-7(11)3-2-6-4-5-12-9(6)8/h2-5,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHDWNANRJRBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 6-amino-1H-indole-7-carboxylate typically involves the construction of the indole ring followed by functional group modifications. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents on the indole ring .

Chemical Reactions Analysis

Methyl 6-amino-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in various biological processes.

Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s biological activity.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include halogenated indoles, sulfonylated indoles, and acylated indoles, which have significant pharmacological properties .

Scientific Research Applications

Methyl 6-amino-1H-indole-7-carboxylate has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.

Biology: The compound exhibits antiviral, anticancer, and antimicrobial activities, making it a valuable tool in biological research.

Medicine: It is used in the development of new therapeutic agents, particularly for treating viral infections and cancer.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-1H-indole-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Ethyl 6-Amino-1H-Indole-7-Carboxylate

Key Differences :

- Ester Group : The ethyl ester (-COOCH₂CH₃) replaces the methyl ester, increasing molecular weight (204.229 vs. ~204.19 for the methyl analog) and lipophilicity.

- Synthetic Utility : Ethyl esters are often used to modulate solubility and stability during synthesis. For example, ethyl esters may hydrolyze more slowly under basic conditions compared to methyl esters, enabling controlled reactivity in multi-step syntheses .

Research Findings :

- Ethyl 6-amino-1H-indole-7-carboxylate (CAS 174311-79-6) has been cataloged with a ChemSpider ID of 8997352, indicating its use in cheminformatics databases for drug design .

Methyl 6-Amino-1H-Indazole-7-Carboxylate

Key Differences :

Structural Implications :

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

Key Differences :

- Substituents: A chloro (-Cl) group at position 7 and a methyl (-CH₃) group at position 3 replace the amino and ester groups. The carboxylic acid (-COOH) at position 2 introduces acidity (pKa ~4-5).

- Applications : This compound (CAS 16381-48-9) is flagged for R&D use, likely as a building block for anti-inflammatory or antimicrobial agents .

Property Comparison :

5-Methoxyindole-2-Carboxylate Derivatives

Key Differences :

- Substituent Position: Methoxy (-OCH₃) at position 5 and ester/carboxylate groups at position 2 (vs. amino at 6 and ester at 7 in the target compound).

Example :

- Ethyl 5-methoxyindole-2-carboxylate (CAS 128717-77-1) is listed in reagent catalogs with >97% purity, underscoring its utility in high-precision syntheses .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Flexibility : Methyl and ethyl esters are interchangeable to fine-tune solubility and reactivity. For example, ethyl esters may prolong half-life in biological systems .

- Biological Activity: Amino and methoxy groups at position 6 or 5 influence hydrogen-bonding interactions with target proteins, critical in kinase inhibitor design .

- Structural Characterization : Tools like SHELXL () are widely used for crystallographic refinement of similar small molecules, though specific data for the target compound are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.